molecular formula C15H11N3 B12303863 2,3-Di(pyridin-4-yl)pyridine

2,3-Di(pyridin-4-yl)pyridine

Cat. No.: B12303863
M. Wt: 233.27 g/mol
InChI Key: HNGTYIAHCHHVOD-UHFFFAOYSA-N
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Description

2,3-Di(pyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 3 positions with pyridin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di(pyridin-4-yl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with suitable reagents to form the desired compound. For instance, the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions can yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 2,3-Di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2,3-Di(pyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2,3-Di(pyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds and materials with tailored properties.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,3-dipyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-14(12-3-8-16-9-4-12)15(18-7-1)13-5-10-17-11-6-13/h1-11H

InChI Key

HNGTYIAHCHHVOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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